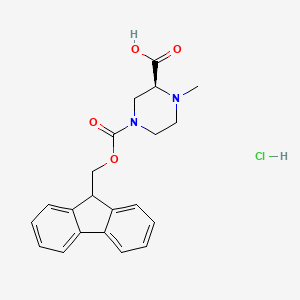

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride

Description

(2S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid hydrochloride is a chiral, Fmoc-protected piperazine derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The compound features a methyl substitution at position 1 of the piperazine ring and a carboxylic acid group at position 2 in the (S)-configuration. The hydrochloride salt enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS) .

Key structural attributes:

- Fmoc group: Provides UV detectability and labile protection for amine functionality.

- Chiral center: The (2S)-configuration ensures stereochemical precision in peptide backbone assembly.

- Carboxylic acid: Facilitates incorporation into peptide chains via amide bond formation.

Properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.ClH/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18-19H,10-13H2,1H3,(H,24,25);1H/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLCEQBBGIKBTF-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amine group using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Piperazine Formation: The piperazine ring is formed through cyclization reactions, often involving the reaction of diethylenetriamine with a suitable carbonyl compound.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Key considerations include the control of reaction conditions such as temperature, pH, and solvent choice to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Piperidine or other secondary amines are used to remove the Fmoc group.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Free amine derivatives after Fmoc removal.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H22N2O4

- Molecular Weight : 366.4 g/mol

- CAS Number : 747393-31-3

The compound features a piperazine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which enhances its utility in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Peptide Synthesis

Fmoc-4-carboxymethyl-piperazine is primarily used as a building block in peptide synthesis. The Fmoc group serves as a protective group for amino acids, allowing for selective coupling reactions without interference from other functional groups. This application is crucial in the development of peptide-based therapeutics.

Drug Development

Research indicates that derivatives of this compound exhibit potential as pharmacological agents. For instance, studies have shown that piperazine derivatives can act as antagonists for various receptors, including serotonin and dopamine receptors, which are targets for treating psychiatric disorders and other conditions .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of piperazine derivatives. The research found that compounds similar to Fmoc-4-carboxymethyl-piperazine demonstrated significant activity in animal models of depression, suggesting their potential as new antidepressant agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of piperazine derivatives. The findings indicated that certain modifications to the piperazine structure could enhance cytotoxicity against cancer cell lines, highlighting the importance of this compound in cancer research .

Mechanism of Action

The mechanism of action of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine for further functionalization or biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related Fmoc-protected piperazine and heterocyclic derivatives, focusing on substituents, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Trifluoromethyl in the pyrrolidine derivative (2549171-72-2) introduces hydrophobicity and metabolic stability, suited for fluorinated drug candidates .

Stereochemistry: The (2S)-configuration ensures compatibility with natural L-amino acids in SPPS, whereas racemic mixtures (e.g., 219312-90-0) require resolution steps .

Solubility and Reactivity :

- The hydrochloride salt enhances aqueous solubility compared to free-base analogs (e.g., 1217628-46-0), critical for solution-phase reactions .

- Carboxylic acid absence in 888972-50-7 limits its utility in backbone elongation but allows selective functionalization at the amine .

Table 2: Physicochemical Properties

Biological Activity

The compound (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid; hydrochloride , commonly referred to by its chemical structure, is a derivative of piperazine that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H21ClN2O2

- Molecular Weight : 344.84 g/mol

- CAS Number : 215190-22-0

- Solubility : Moderately soluble in water, with varying solubility reported across different studies.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that similar compounds showed moderate to good activity against various microbial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Microbial Strain | Activity Level |

|---|---|---|

| 5d | S. aureus | Moderate |

| 5e | P. aeruginosa | Good |

Anticancer Potential

The compound has been investigated for its anticancer properties:

- A study highlighted that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Specific derivatives have shown effectiveness against different cancer cell lines, suggesting potential as chemotherapeutic agents.

Neuroprotective Effects

Recent findings suggest neuroprotective properties:

- The compound may modulate neurotransmitter systems and protect neuronal cells from oxidative stress, indicating potential use in treating neurodegenerative diseases .

The biological activities of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid are believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Certain studies suggest that the compound can inhibit specific enzymes linked to disease pathways.

- Receptor Modulation : The interaction with neurotransmitter receptors may underlie its neuroprotective effects.

- Cell Signaling Pathways : It may influence key signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy Study : A controlled trial tested various piperazine derivatives against clinical isolates and found significant inhibition rates.

- Cancer Cell Line Study : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.